methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate
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Description
Methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have garnered significant interest due to their potential as biologically active compounds. In this context, the compound you’ve mentioned could be explored for its pharmacological properties. Some relevant areas include:
- Anti-inflammatory Activity : Investigate whether this compound exhibits anti-inflammatory effects. Such properties are valuable for developing novel anti-inflammatory drugs .
- Anticancer Potential : Explore its impact on cancer cells. Thiophene-containing compounds have been studied for their anticancer properties .
- Neurological Applications : Given its complex structure, consider evaluating its effects on neurological disorders. For instance, compounds with similar frameworks have been investigated for Alzheimer’s treatment .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics. Consider the following applications:
- Organic Field-Effect Transistors (OFETs) : Investigate whether this compound can be used as a semiconductor material in OFETs. Thiophene-based molecules contribute to the development of efficient organic transistors .
- Organic Light-Emitting Diodes (OLEDs) : Explore its potential as an OLED component. Thiophene-containing structures are essential for creating efficient organic light-emitting devices .
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Investigate whether this compound exhibits effective corrosion inhibition properties .
Other Biological Effects
Consider exploring additional pharmacological properties:
- Antimicrobial Activity : Investigate whether it shows antimicrobial effects. Thiophene-mediated molecules have demonstrated antimicrobial properties .
- Antihypertensive and Anti-Atherosclerotic Properties : Explore its impact on cardiovascular health. Similar compounds have been studied for these effects .
Aldose Reductase Inhibition
Given its unique structure, consider screening this compound as an aldose reductase inhibitor. Such inhibitors are relevant in diabetes research .
Serotonin Antagonism
Evaluate its potential as a serotonin antagonist. Compounds with similar frameworks have been used in the treatment of various conditions, including Alzheimer’s disease .
properties
IUPAC Name |
methyl 1-[2-[(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-30-20(27)13-7-9-23(10-8-13)19(26)18(25)21-17-15-11-31(28,29)12-16(15)22-24(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWAQRCXBKEXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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